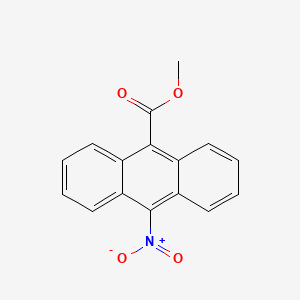

Methyl 10-nitro-9-anthracenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 10-nitro-9-anthracenecarboxylate is an organic compound with the molecular formula C16H11NO4 and a molecular weight of 281.27 g/mol It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains both nitro and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-nitro-9-anthracenecarboxylate typically involves the nitration of methyl 9-anthracenecarboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 10-position of the anthracene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-nitro-9-anthracenecarboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Methyl 10-amino-9-anthracenecarboxylate.

Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Oxidation: Anthraquinone derivatives or other oxidized products.

Scientific Research Applications

Medicinal Chemistry

Biological Activity

Methyl 10-nitro-9-anthracenecarboxylate has shown promising biological activities, making it a candidate for further exploration in drug development. Compounds with similar structures have demonstrated efficacy against various biological targets, including enzymes and receptors. The presence of the nitro group may contribute to its cytotoxic and antibacterial properties, suggesting potential applications in treating infections or as an anticancer agent.

Mechanisms of Action

Preliminary studies indicate that this compound may interact with biological macromolecules through π-π stacking and hydrogen bonding due to its aromatic nature. These interactions could modulate enzyme activities or influence receptor binding affinities, which are critical for therapeutic efficacy.

Materials Science

Fluorescent Probes

The compound's aromatic structure allows it to function effectively as a fluorescent probe. This property is particularly valuable in biological imaging and sensing applications, where fluorescence can be used to visualize cellular processes or detect specific biomolecules .

Organic Photovoltaics

Research into organic photovoltaics has identified this compound as a potential component due to its photophysical properties. Its ability to absorb light and convert it into electrical energy positions it as a candidate for enhancing the efficiency of solar cells.

Photophysical Studies

Excited-State Dynamics

Studies have explored the excited-state dynamics of anthracene derivatives, including this compound. These investigations reveal insights into the compound's behavior under light exposure, which is crucial for applications in photochemistry and photophysics .

Case Study 1: Synthesis and Biological Evaluation

A recent study focused on synthesizing this compound and evaluating its biological activity against specific bacterial strains. The results indicated that the compound exhibited significant antibacterial properties, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Fluorescent Imaging Applications

Another case study investigated the use of this compound as a fluorescent probe in live-cell imaging. The findings demonstrated that this compound could effectively label cellular structures, providing a valuable tool for studying dynamic biological processes.

Biological Activity

Methyl 10-nitro-9-anthracenecarboxylate (MNA) is a derivative of anthracene characterized by the presence of a nitro group at the 10 position and a carboxylate ester at the 9 position. Its unique structure not only influences its chemical reactivity but also enhances its potential applications in medicinal chemistry and materials science. This article reviews the biological activities associated with MNA, focusing on its cytotoxicity, antibacterial properties, and interactions with biological macromolecules.

Chemical Structure and Properties

MNA has the molecular formula C16H11N1O4. The nitro group is known to contribute to various biological activities, including cytotoxicity against cancer cells and antimicrobial effects. The carboxylate ester further enhances its solubility and reactivity, making it a candidate for drug development.

Biological Activity Overview

Research indicates that MNA exhibits a range of biological activities, primarily due to the presence of the nitro group. These activities include:

- Cytotoxicity : MNA has shown potential as an anticancer agent, particularly against various human cancer cell lines.

- Antibacterial Activity : Compounds with similar structures have demonstrated effectiveness against bacterial strains, suggesting that MNA may possess similar properties.

- Interaction with Biological Macromolecules : Initial studies suggest that MNA may interact with proteins through π-π stacking and hydrogen bonding.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of MNA on different cancer cell lines. For instance, compounds derived from anthracene derivatives have been reported to exhibit significant antiproliferative activity. A systematic review highlighted that anthraquinone derivatives, similar in structure to MNA, showed IC50 values in the micromolar range against various cancer cell lines (e.g., DU145 and HT-29) .

Table 1: Cytotoxic Activity of Anthracene Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1,3-Dihydroxy-9,10-anthraquinone | HepG2 | 1.23 | Induces apoptosis via cell cycle arrest |

| 9-Methyl-10-nitroanthracene | Various | TBD | TBD |

| 3-(3-Alkylaminopropoxy)-9,10-anthraquinone | PC3 | 7.64 | Induces ROS production and apoptosis |

Antibacterial Properties

Nitro compounds are well-documented for their antimicrobial properties. The nitro group can trigger redox reactions within cells, leading to toxicity and death in microorganisms. Research indicates that MNA may be effective against pathogens such as H. pylori and M. tuberculosis, similar to other nitro-substituted compounds .

The mechanisms by which MNA exerts its biological effects are still under investigation. However, it is hypothesized that:

- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through oxidative stress and subsequent mitochondrial dysfunction.

- Antimicrobial Mechanism : The nitro group could interfere with bacterial DNA synthesis or function, leading to cell death.

Case Studies

- Cytotoxicity Evaluation : A study involving the evaluation of various anthracene derivatives revealed that those with nitro substitutions had enhanced cytotoxic effects against several cancer cell lines. The study emphasized the need for further exploration into the specific mechanisms by which these compounds induce cell death .

- Antimicrobial Activity : In a collaborative research effort targeting chloroquine-resistant malaria, nitro compounds were screened for their ability to reverse resistance mechanisms in Plasmodium falciparum. MNA's structural similarity to effective agents suggests it may also be a candidate for further investigation in this area .

Properties

CAS No. |

79693-14-4 |

|---|---|

Molecular Formula |

C16H11NO4 |

Molecular Weight |

281.26 g/mol |

IUPAC Name |

methyl 10-nitroanthracene-9-carboxylate |

InChI |

InChI=1S/C16H11NO4/c1-21-16(18)14-10-6-2-4-8-12(10)15(17(19)20)13-9-5-3-7-11(13)14/h2-9H,1H3 |

InChI Key |

YSHFHBRPADLINZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.